4-Cyclopropyl-thiazole-2-carbonyl chloride chemical structure and properties
4-Cyclopropyl-thiazole-2-carbonyl chloride chemical structure and properties
Executive Summary
4-Cyclopropyl-1,3-thiazole-2-carbonyl chloride is a high-value heterocyclic building block employed in the synthesis of pharmaceutical agents. Characterized by the fusion of a lipophilic cyclopropyl moiety with an electron-deficient thiazole ring, this acyl chloride serves as a critical electrophile for introducing the 4-cyclopropylthiazole-2-carbonyl pharmacophore. This motif is increasingly prevalent in drug discovery programs targeting P2X7 receptors, kinase pathways, and metabolic enzymes due to its ability to modulate steric bulk and improve metabolic stability compared to varying alkyl chains.
This guide details the structural properties, synthetic pathways, and handling protocols for this compound, designed for medicinal chemists and process engineers.
Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10][11]
The compound is an activated derivative of 4-cyclopropyl-1,3-thiazole-2-carboxylic acid (CAS: 1083274-67-2). As an acid chloride, it is inherently reactive and moisture-sensitive.
Table 1: Physicochemical Specifications
| Property | Data / Description |
| Chemical Name | 4-Cyclopropyl-1,3-thiazole-2-carbonyl chloride |
| Molecular Formula | C₇H₆ClNOS |
| Molecular Weight | 187.65 g/mol |
| Parent Acid CAS | 1083274-67-2 (Acid precursor) |
| Functional Group | Acyl Chloride (-COCl) |
| Physical State | Solid or semi-solid (Predicted based on unsubstituted analog mp 47-52°C) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |
| Stability | Hydrolytically unstable; degrades to parent acid and HCl |
Structural Significance[7]
-
Thiazole Core: Acts as a bioisostere for pyridine or benzene rings, often improving water solubility and hydrogen bonding potential with target proteins.
-
2-Position Carbonyl: The attachment at the C2 position places the carbonyl adjacent to the ring nitrogen and sulfur, creating a unique electronic environment that influences the pKa of resulting amides.
-
4-Cyclopropyl Group: Provides rigid steric bulk. Unlike flexible propyl chains, the cyclopropyl group restricts conformation, potentially locking the molecule into a bioactive pose while resisting oxidative metabolism (CYP450).
Synthetic Architecture
The production of 4-cyclopropyl-thiazole-2-carbonyl chloride typically follows a convergent route starting from alpha-haloketones and thioamides (Hantzsch Thiazole Synthesis), followed by activation.
Synthesis Workflow
Figure 1: Convergent synthetic pathway from cyclopropyl methyl ketone to the target acid chloride.
Mechanistic Insight: Chlorination
The conversion of the carboxylic acid to the acid chloride is the critical final step. Thionyl chloride (
Key Causality: The use of a catalytic amount of DMF (Vilsmeier-Haack reagent formation) is often required for unreactive thiazole acids to accelerate the formation of the active chlorinating species.
Experimental Protocol
Objective: Synthesis of 4-cyclopropyl-1,3-thiazole-2-carbonyl chloride from its carboxylic acid precursor.
Safety Pre-requisites
-
Hazards: Reagent is corrosive and a lachrymator.
releases and gas.[1][2] -
PPE: Fume hood (high flow), nitrile gloves (double gloved), chemical splash goggles.
-
Quench: Have saturated sodium bicarbonate (
) ready for neutralizing spills or traps.
Step-by-Step Methodology
-
Setup:
-
Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen inlet. -
Note: Glassware must be oven-dried. Moisture initiates immediate hydrolysis.
-
-
Reagent Addition:
-
Charge the RBF with 4-cyclopropyl-1,3-thiazole-2-carboxylic acid (1.0 equiv, e.g., 1.69 g, 10 mmol).
-
Add anhydrous Dichloromethane (DCM) or Toluene (10-15 mL). Toluene is preferred if higher reflux temperatures are needed to drive the reaction.
-
Add Thionyl Chloride (
) (2.0 - 5.0 equiv). Excess is used to drive the equilibrium and acts as a co-solvent. -
Catalyst: Add 1-2 drops of anhydrous Dimethylformamide (DMF) .
-
-
Reaction:
-
Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Toluene/neat) for 2–4 hours.
-
Monitoring: Monitor gas evolution (
). Reaction is complete when gas evolution ceases and the solid acid dissolves completely.
-
-
Work-up (Isolation):
-
Cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotary Evaporator) to remove solvent and excess
. -
Azeotrope: To ensure complete removal of
, add dry toluene (10 mL) and re-evaporate. Repeat twice. This prevents acidic contamination in the next step.
-
-
Storage/Usage:
-
The resulting residue (yellow/brown oil or solid) is the crude acid chloride.
-
Do not purify by chromatography (silica degrades it). Use immediately for the coupling step (e.g., amide bond formation).
-
Medicinal Chemistry Applications
The 4-cyclopropyl-thiazole-2-carbonyl moiety is a privileged scaffold. Its utility stems from specific structure-activity relationship (SAR) features:
-
Conformational Restriction: The cyclopropyl group restricts the rotation of the substituent at the 4-position. In kinase inhibitors, this can lock the ligand into a bioactive conformation that fits hydrophobic pockets (e.g., the "gatekeeper" region) more effectively than a flexible propyl or isopropyl group.
-
Metabolic Stability: Cyclopropyl carbons are
-like in character and less prone to hydrogen abstraction by CYP450 enzymes compared to alkyl chains, prolonging the drug's half-life ( ). -
P2X7 Antagonism: Thiazole-carboxamides are well-documented antagonists of the P2X7 receptor, a target for inflammation and pain. The 2-carbonyl linkage is essential for hydrogen bonding with the receptor active site.
Pathway Visualization: Amide Coupling Logic
Figure 2: Logical flow of the amide coupling reaction, highlighting the role of the base scavenger.
References
-
Chemical Identification: "4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid."[3] ChemSrc. Accessed March 2026.
-
Synthetic Methodology: "Reaction of Carboxylic Acids with Thionyl Chloride." Master Organic Chemistry. Accessed March 2026.
-
Thiazole Properties: "Thiazole-2-carbonyl chloride Properties and Safety." Sigma-Aldrich.[4] Accessed March 2026.
-
Pharmacological Context: "Pharmaceutical applications of cyclopropyl containing scaffolds."[5] ResearchGate.[5] Accessed March 2026.
-
Reaction Mechanism: "The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid." Imperial College London. Accessed March 2026.
